molecular formula C21H14F2N2O3S B14122235 3-(4-fluorobenzyl)-1-(2-(4-fluorophenyl)-2-oxoethyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione

3-(4-fluorobenzyl)-1-(2-(4-fluorophenyl)-2-oxoethyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione

Cat. No.: B14122235
M. Wt: 412.4 g/mol
InChI Key: CVGKAGFVRQVAMW-UHFFFAOYSA-N
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Description

3-(4-fluorobenzyl)-1-(2-(4-fluorophenyl)-2-oxoethyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione is a complex organic compound that belongs to the class of thienopyrimidines. This compound is characterized by the presence of fluorine atoms on the benzyl and phenyl groups, which can significantly influence its chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-fluorobenzyl)-1-(2-(4-fluorophenyl)-2-oxoethyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione typically involves multi-step organic reactions. One common approach is to start with the thieno[3,2-d]pyrimidine core, which can be synthesized through cyclization reactions involving appropriate precursors.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The use of continuous flow reactors can also enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

3-(4-fluorobenzyl)-1-(2-(4-fluorophenyl)-2-oxoethyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxo derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) to yield reduced forms of the compound.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule, altering its properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents like LiAlH4, and nucleophiles such as amines or thiols. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols or amines.

Scientific Research Applications

3-(4-fluorobenzyl)-1-(2-(4-fluorophenyl)-2-oxoethyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(4-fluorobenzyl)-1-(2-(4-fluorophenyl)-2-oxoethyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s fluorine atoms can enhance its binding affinity and specificity, leading to more potent biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 4-(2′-Fluorobenzyloxy)phenylboronic acid
  • 3-(3′-Fluorobenzyloxy)phenylboronic acid
  • 4-chloro-2-(4-fluorobenzyl)-5-(4-fluorophenyl)thieno[2,3-d]pyrimidine

Uniqueness

Compared to similar compounds, 3-(4-fluorobenzyl)-1-(2-(4-fluorophenyl)-2-oxoethyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione stands out due to its unique combination of fluorinated benzyl and phenyl groups. This structural feature can enhance its chemical stability, biological activity, and potential therapeutic applications .

Properties

Molecular Formula

C21H14F2N2O3S

Molecular Weight

412.4 g/mol

IUPAC Name

3-[(4-fluorophenyl)methyl]-1-[2-(4-fluorophenyl)-2-oxoethyl]thieno[3,2-d]pyrimidine-2,4-dione

InChI

InChI=1S/C21H14F2N2O3S/c22-15-5-1-13(2-6-15)11-25-20(27)19-17(9-10-29-19)24(21(25)28)12-18(26)14-3-7-16(23)8-4-14/h1-10H,11-12H2

InChI Key

CVGKAGFVRQVAMW-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CN2C(=O)C3=C(C=CS3)N(C2=O)CC(=O)C4=CC=C(C=C4)F)F

Origin of Product

United States

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